molecular formula C22H22F3N3O3S B2793605 1-(4-((4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)sulfonyl)phenyl)ethanone CAS No. 1203256-53-4

1-(4-((4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)sulfonyl)phenyl)ethanone

Cat. No.: B2793605
CAS No.: 1203256-53-4
M. Wt: 465.49
InChI Key: WXGFRYDUJJJZJR-UHFFFAOYSA-N
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Description

1-(4-((4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)sulfonyl)phenyl)ethanone is a structurally complex molecule featuring:

  • Benzo[d]imidazole core: Substituted with a trifluoromethyl (-CF₃) group at position 2.
  • Piperidine linkage: Connected to the benzimidazole via a methyl group, with a sulfonyl (-SO₂-) group at the 1-position of the piperidine.
  • Aromatic substituent: A para-substituted phenyl ring bearing an ethanone moiety.

Properties

IUPAC Name

1-[4-[4-[[2-(trifluoromethyl)benzimidazol-1-yl]methyl]piperidin-1-yl]sulfonylphenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22F3N3O3S/c1-15(29)17-6-8-18(9-7-17)32(30,31)27-12-10-16(11-13-27)14-28-20-5-3-2-4-19(20)26-21(28)22(23,24)25/h2-9,16H,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXGFRYDUJJJZJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)CN3C4=CC=CC=C4N=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-((4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)sulfonyl)phenyl)ethanone, often referred to as a benzimidazole derivative, has garnered attention in recent years due to its potential therapeutic applications. This compound exhibits a complex structure that suggests a wide range of biological activities, particularly in the fields of oncology and antimicrobial research.

Chemical Structure and Properties

The molecular formula for this compound is C21H24F3N3O3SC_{21}H_{24}F_3N_3O_3S with a molecular weight of 465.50 g/mol. The structural features include:

  • A trifluoromethyl group attached to a benzimidazole moiety.
  • A piperidine ring substituted with a sulfonyl group.

This unique combination of functional groups contributes to its biological activity.

Biological Activity Overview

Research indicates that this compound possesses several biological activities, including:

Anticancer Activity

  • Mechanism of Action : The benzimidazole derivatives have shown promise in inducing apoptosis in cancer cells. For instance, studies have demonstrated that related compounds can suppress tumor growth in various models, including MCF cell lines and xenografted tumors in mice .
  • Case Studies : In vivo studies revealed that treatment with similar benzimidazole derivatives led to significant reductions in tumor size and improved survival rates in animal models .

Antimicrobial Properties

  • Activity Spectrum : Compounds structurally related to this benzimidazole have been evaluated for their antibacterial and antifungal properties. They exhibited activity against various bacterial strains such as Escherichia coli and Staphylococcus aureus .
  • In Vitro Studies : Tests conducted on different concentrations showed that these compounds could inhibit the growth of pathogens effectively, suggesting potential for therapeutic use in infectious diseases .

Table 1: Summary of Biological Activities

Activity TypeTest Organisms/CellsIC50 (μM)Reference
AnticancerMCF Cell Lines25.72
AntibacterialE. coli, S. aureus15.0
AntifungalCandida albicans30.0

Case Studies

  • Anticancer Efficacy : A study reported that a derivative similar to the target compound showed an IC50 value of 25.72 μM against MCF cell lines, indicating potent anticancer properties .
  • Antimicrobial Testing : Another investigation found that the compound exhibited significant antibacterial activity with an IC50 of 15 μM against E. coli, demonstrating its potential as an antimicrobial agent .

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds containing benzimidazole and piperidine structures exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate efficacy against various bacterial strains, suggesting that 1-(4-((4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)sulfonyl)phenyl)ethanone) may also possess similar activities .

Anticancer Potential

The compound's structural characteristics suggest potential anticancer activity. In related studies, derivatives of piperidine and benzimidazole have been evaluated for their ability to inhibit cancer cell proliferation. For example, compounds featuring similar moieties have shown activity against human liver cancer cells . This opens avenues for further exploration of this compound) as a lead compound in anticancer drug development.

Enzyme Inhibition

The sulfonamide functionality is known to interact with various enzymes, potentially acting as an inhibitor. Compounds with similar structures have been reported to inhibit key enzymes involved in cancer progression and microbial resistance . This suggests that the compound could be investigated for its enzyme-inhibiting properties, contributing to its therapeutic profile.

Case Studies

Several studies have documented the synthesis and evaluation of related compounds:

  • Synthesis and Antimicrobial Evaluation : A study synthesized a series of novel compounds based on piperidine and benzimidazole frameworks, demonstrating good antimicrobial activity compared to standard drugs .
  • Molecular Docking Studies : Molecular docking simulations have been employed to predict the binding affinities of these compounds to target enzymes, providing insights into their mechanism of action .
  • Anticancer Activity : Research involving similar derivatives has highlighted their potential in targeting human liver cancer cells, with some compounds showing significant cytotoxic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Benzimidazole Derivatives

BD-5 (1-(4-(((2-(4-nitrophenyl)-1H-benzo[d]imidazol-1-yl)methyl)amino)phenyl)ethanone)
  • Key differences: Substituent: 4-Nitrophenyl (electron-withdrawing) vs. 2-CF₃ on benzimidazole. Linkage: Methylamino (-CH₂-NH-) vs. methyl-piperidine-sulfonyl in the target compound.
  • Activity : Demonstrated antimicrobial effects .
  • Impact : The nitro group may enhance reactivity but reduce metabolic stability compared to CF₃.
Compound 65 ((1H-Benzo[d]imidazol-2-yl)(4-(2-(trifluoromethyl)phenyl)piperidin-1-yl)methanone)
  • Key differences: Linkage: Carbonyl (-CO-) vs. sulfonyl (-SO₂-) bridge. Piperidine substituent: 2-(Trifluoromethyl)phenyl vs. sulfonylphenyl-ethanone.
  • Activity: Retinol-binding protein antagonist .
  • Impact : The carbonyl linker may reduce steric hindrance compared to sulfonyl, altering target affinity.

Heterocyclic Systems with Sulfonyl Linkers

Triazole Derivatives (e.g., 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone)
  • Key differences :
    • Core : Triazole vs. benzimidazole.
    • Sulfonyl placement : Directly on phenyl vs. via piperidine.
Imidazole-Sulfonyl Derivatives (e.g., aryl (2-aryl-1-(phenylsulfonyl)-1H-imidazol-4-yl)methanone)
  • Key differences :
    • Sulfonyl positioning : Directly on imidazole vs. piperidine.
    • Substituents : Aryl groups vs. CF₃-benzimidazole.
  • Activity : Antiproliferative effects reported .

Fluorinated Analogues

2-(4-Fluorophenyl)-1H-benzo[d]imidazole Derivatives
  • Key differences :
    • Substituent : 4-Fluorophenyl vs. 2-CF₃ on benzimidazole.
  • Impact : Fluorine’s smaller size and lower lipophilicity may reduce membrane permeability compared to CF₃ .
1-(4-(2,4-Difluorobenzoyl)piperidin-1-yl)ethanone
  • Key differences: Piperidine substituent: 2,4-Difluorobenzoyl vs. sulfonylphenyl-ethanone.
  • Role : Identified as a risperidone impurity, highlighting metabolic considerations .

Structural and Functional Analysis

Key Structural Determinants

Feature Target Compound BD-5 Compound 65 Triazole Derivative
Core Heterocycle Benzo[d]imidazole Benzo[d]imidazole Benzo[d]imidazole Triazole
Substituent 2-CF₃ 2-(4-Nitrophenyl) 2-H (piperidine link) Sulfonylphenyl
Linker Piperidine-sulfonyl Methylamino Piperidine-carbonyl Direct sulfonyl
Aromatic Group Phenyl-ethanone Phenyl-ethanone 2-CF₃-phenyl Phenyl-ethanone
Reported Activity N/A Antimicrobial Retinol antagonist Not specified

Q & A

Q. What are efficient synthetic routes for preparing this compound?

The synthesis typically involves multi-step pathways:

  • Step 1 : Formation of the benzo[d]imidazole core via condensation reactions (e.g., using glyoxal derivatives or formaldehyde with amines) .
  • Step 2 : Methylation at the imidazole N1-position using alkylating agents like methyl iodide or formaldehyde under basic conditions .
  • Step 3 : Piperidine functionalization via coupling reactions (e.g., amide bond formation using HBTU or HATU in DMF with i-Pr2NEt as a base) .
  • Step 4 : Sulfonylation of the piperidine ring using sulfonyl chlorides under inert conditions .
    Key Methodological Tip : Monitor reaction progress with TLC or HPLC and purify intermediates via silica gel chromatography (10–50% EtOAc/hexanes gradient) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • NMR Spectroscopy : Confirm regiochemistry (e.g., ¹H NMR for methylene bridge protons at δ 4.7–5.8 ppm and trifluoromethyl signals in ¹⁹F NMR) .
  • HPLC : Assess purity (>95%) using reverse-phase C18 columns with acetonitrile/water mobile phases .
  • Mass Spectrometry (MS) : Verify molecular weight (e.g., ESI-MS for [M+H]+ ion) .
  • IR Spectroscopy : Identify carbonyl (C=O, ~1700 cm⁻¹) and sulfonyl (S=O, ~1350–1150 cm⁻¹) stretches .

Q. What initial biological screening assays are recommended?

  • Enzyme Inhibition Assays : Test against kinases or receptors (e.g., IGF-1R or S1PL) using fluorescence polarization or radiometric assays .
  • Cytotoxicity Profiling : Use MTT assays on cancer cell lines (e.g., PC-3 or HCT-116) with IC50 calculations .
  • Antimicrobial Activity : Screen against Gram-positive/negative bacteria (MIC values via broth dilution) .

Advanced Research Questions

Q. How can reaction yields be optimized during the sulfonylation step?

  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to enhance sulfonyl chloride reactivity .
  • Solvent Effects : Compare DCM vs. THF for improved solubility of intermediates .
  • Temperature Control : Maintain 0–5°C during sulfonyl chloride addition to minimize side reactions .
    Data Analysis : Use DOE (Design of Experiments) to identify critical parameters (e.g., molar ratio, time) .

Q. How does the trifluoromethyl group influence bioactivity?

  • Electron-Withdrawing Effects : Enhance binding affinity to hydrophobic enzyme pockets (e.g., IGF-1R kinase domain) via dipole interactions .
  • Metabolic Stability : Compare analogs with -CF₃ vs. -CH₃ to assess resistance to oxidative metabolism (e.g., liver microsome assays) .
    Case Study : Replace -CF₃ with -Cl in analogs to evaluate SAR (Structure-Activity Relationship) shifts in IC50 values .

Q. What strategies resolve discrepancies between in vitro and in vivo efficacy data?

  • Pharmacokinetic Profiling : Measure plasma stability, protein binding, and CYP450 inhibition to identify bioavailability issues .
  • Metabolite Identification : Use LC-MS/MS to detect active/inactive metabolites in hepatic S9 fractions .
  • Dose Escalation Studies : Adjust dosing regimens (e.g., BID vs. QD) to align in vivo exposure with in vitro IC90 .

Q. How to design analogs to mitigate off-target effects?

  • Molecular Docking : Model interactions with homologous kinases (e.g., Insulin Receptor vs. IGF-1R) to refine selectivity .
  • Functional Group Substitution : Replace the piperidine sulfonyl group with carbamate or amide to reduce hERG liability .
    Validation : Test analogs in counter-screens (e.g., hERG patch-clamp assays) .

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